Ethanol, 2,2'-oxybis-, dimethanesulfonate

Descripción general

Descripción

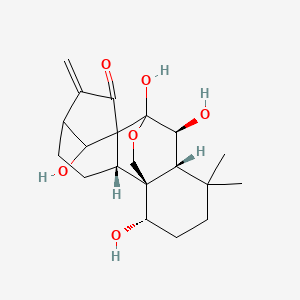

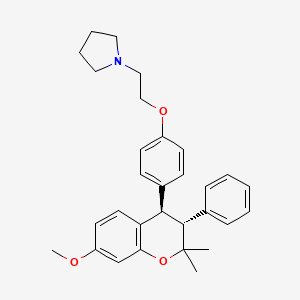

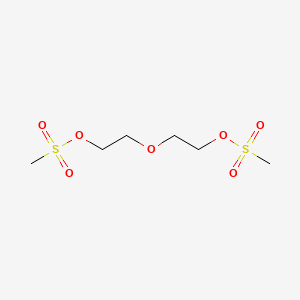

Ethanol, 2,2’-oxybis-, dimethanesulfonate is a chemical compound with the formula C₆H₁₄O₇S₂ . It has a mass of 262.3036 dalton . The compound’s canonical SMILES is CS(=O)(=O)OCCOCCOS(=O)(=O)C .

Molecular Structure Analysis

The molecular structure of Ethanol, 2,2’-oxybis-, dimethanesulfonate can be represented by the InChI string: InChI=1S/C6H14O7S2/c1-14(7,8)12-5-3-11-4-6-13-15(2,9)10/h3-6H2,1-2H3 . The compound’s InChIKey is CEGQKEWSEGCYRS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Ethanol, 2,2’-oxybis-, dimethanesulfonate has a molecular weight of 106.1204 . Its IUPAC Standard InChI is InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2 .Aplicaciones Científicas De Investigación

PROTAC Linker

Diethylene Glycol Dimethanesulfonate is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. This application is particularly useful in drug discovery and development, especially for diseases related to protein dysregulation.

Intermediate in the Production of Alkylating Agents

This compound serves as an intermediate in the production of alkylating agents . Alkylating agents are a type of chemotherapy drug used in cancer treatment. They work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the DNA helix from linking as they should. This prevents the cell from dividing and leads to cell death.

Deep Eutectic Solvents

Diethylene Glycol Dimethanesulfonate can be used in the formation of Deep Eutectic Solvents (DESs) . DESs are a type of ionic liquid and have been considered as the newest green solvent, demonstrating the potential to replace harsh volatile organic solvents . They are mainly a combination of two compounds: a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which have the ability to interact through extensive hydrogen bonds .

Drug Delivery

The compound’s properties make it a potential candidate for use in drug delivery systems . The appropriate blend of HBA to HBD can easily fine-tune DES properties for desired applications .

Extraction of Biomolecules

Diethylene Glycol Dimethanesulfonate can be used in the extraction of biomolecules . This is particularly useful in biotechnology and pharmaceutical industries, where efficient and selective extraction of biomolecules is crucial .

Physicochemical Properties

The compound’s unique physicochemical properties, such as its density and viscosity, can be manipulated for various applications . For example, the higher number of hydrogen bonds reduces the free spaces available and consequently increases the density of DESs .

Propiedades

IUPAC Name |

2-(2-methylsulfonyloxyethoxy)ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O7S2/c1-14(7,8)12-5-3-11-4-6-13-15(2,9)10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGQKEWSEGCYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188176 | |

| Record name | Ethanol, 2,2'-oxybis-, dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanol, 2,2'-oxybis-, dimethanesulfonate | |

CAS RN |

34604-52-9 | |

| Record name | Ethanol, 2,2'-oxybis-, dimethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034604529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-oxybis-, dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1677467.png)

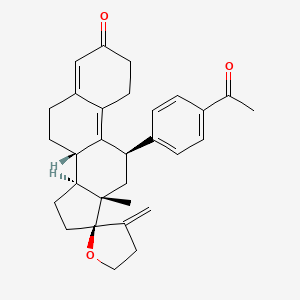

![(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one](/img/structure/B1677469.png)

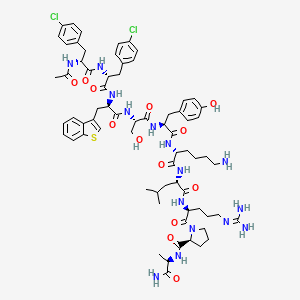

![(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1677475.png)

![5-amino-N-tert-butyl-4-(3-methoxyphenyl)-2-(methylthio)-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1677480.png)

![4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1677482.png)